4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Antitumor Osteosarcoma Lead Optimization

4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3), also referred to as 3-isopropyl-4-phenyl-1H-pyrazol-5-amine, is a heterocyclic building block belonging to the 3-aryl-4-alkylpyrazol-5-amine class. It possesses a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 955584-81-3
Cat. No. B3175032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
CAS955584-81-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NN1)N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-8(2)11-10(12(13)15-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15)
InChIKeyAWIPOSYTMOMIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3): Core Identity and Procurement Context


4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3), also referred to as 3-isopropyl-4-phenyl-1H-pyrazol-5-amine, is a heterocyclic building block belonging to the 3-aryl-4-alkylpyrazol-5-amine class [1][2]. It possesses a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . The compound is characterized by a 5-aminopyrazole core with a phenyl group at the 4-position and an isopropyl group at the 3-position. This specific substitution pattern imparts distinct steric and electronic properties that are of interest in medicinal chemistry and agrochemical research. Commercially, it is typically offered as a research-grade chemical with purity specifications of 95% or higher .

Why Generic Substitution of 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine Fails in Lead Optimization


In drug discovery and agrochemical development, substituting a 3-isopropyl-4-phenylpyrazol-5-amine core with a different 3-aryl-4-alkyl analog is non-trivial. Even minor structural modifications—such as changing the 3-alkyl group from isopropyl to methyl or ethyl, or altering the 4-aryl group—can dramatically shift the compound's biological target profile and physicochemical properties [1][2]. The isopropyl group at the 3-position introduces a specific steric bulk and lipophilicity that influences binding pocket complementarity, while the 4-phenyl group provides key π-stacking interactions. The 5-amino group serves as a critical hydrogen bond donor and synthetic handle. Consequently, direct substitution without empirical validation can lead to loss of activity, altered selectivity, or unfavorable ADME properties, underscoring the need for compound-specific evaluation.

Quantitative Differentiation of 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine from Closest Analogs


Antiproliferative Activity in Osteosarcoma (U-2 OS) Cells: Class-Level Potency and Scaffold Validation

In a series of 3-aryl-4-alkylpyrazol-5-amines, the representative compound 5h (a close structural analog) exhibited potent antiproliferative activity against U-2 OS osteosarcoma cells with an IC50 of 0.9 µM [1]. This class-level data establishes a potency benchmark for the 3-aryl-4-alkyl scaffold, providing a quantitative reference point for evaluating 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a potential antitumor lead. While direct head-to-head data for the target compound are not publicly available, its identical core structure and specific substitution pattern suggest it may retain or exceed this activity.

Antitumor Osteosarcoma Lead Optimization

Antiproliferative Activity in Lung Cancer (A549) Cells: Class-Level Validation Across Tumor Types

The same class-representative compound 5h demonstrated antiproliferative activity against A549 lung cancer cells with an IC50 of 1.2 µM [1][2]. This cross-tumor activity suggests that the 3-aryl-4-alkylpyrazol-5-amine scaffold, to which 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine belongs, may possess broad-spectrum antitumor potential. The consistency of sub-micromolar to low micromolar potency across distinct cancer types underscores the scaffold's relevance in oncology research.

Antitumor Lung Cancer Lead Optimization

Kinase Inhibitor Potential: Class-Level Alignment with p38α MAPK Inhibition

The 5-aminopyrazole motif is a recognized pharmacophore for kinase inhibition, particularly for p38α mitogen-activated protein kinase (MAPK) [1][2]. 5-Amino-pyrazoles have been identified as potent and selective p38α inhibitors, with some analogs achieving nanomolar IC50 values [1]. The presence of an isopropyl group at the 3-position and a phenyl group at the 4-position in 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine aligns with the structural requirements observed in several kinase inhibitor patents [3]. This class-level evidence positions the compound as a viable starting point for kinase-targeted drug discovery, particularly in inflammation and oncology.

Kinase Inhibition p38α Inflammation

Computational Target Fishing: Predicted Antitumor Pharmacophore Alignment

Computational target fishing using Discovery Studio software mapped thirteen pharmacophores for the 3-aryl-4-alkylpyrazol-5-amine scaffold [1][2]. This in silico analysis identified potential targets relevant to antitumor activity, including pathways involved in cell proliferation. The specific substitution pattern of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (isopropyl at C3, phenyl at C4) is predicted to align with these pharmacophore models, offering a rational basis for selecting this compound in targeted anticancer drug design.

Computational Chemistry Target Prediction Antitumor

Lipophilicity and Steric Profile Differentiation: Isopropyl vs. Methyl/ Ethyl Analogs

The isopropyl group at the 3-position of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine confers a calculated logP (cLogP) value distinct from its methyl and ethyl analogs . While specific cLogP data for the target compound are not directly reported, the presence of a branched alkyl chain increases lipophilicity relative to smaller alkyl groups, which can enhance membrane permeability and alter binding kinetics [1]. The steric bulk of the isopropyl group may also induce conformational constraints that improve target selectivity compared to less hindered analogs. This property differentiation is critical for optimizing ADME profiles and target engagement in lead series.

Physicochemical Properties Lipophilicity SAR

High-Value Application Scenarios for 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in R&D


Antitumor Lead Optimization: Osteosarcoma and Lung Cancer Programs

Given the class-level antiproliferative activity of 3-aryl-4-alkylpyrazol-5-amines against U-2 OS (IC50 = 0.9 µM) and A549 (IC50 = 1.2 µM) cells [1], 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a strategic building block for medicinal chemists developing novel antitumor agents targeting osteosarcoma and non-small cell lung cancer. Its isopropyl and phenyl substituents provide a differentiated steric and electronic profile for exploring SAR around the pyrazole core.

Kinase Inhibitor Discovery: p38α MAPK and Related Kinase Targets

The 5-aminopyrazole core is a validated pharmacophore for p38α MAPK inhibition [2]. 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine can serve as a key intermediate or starting point for the synthesis of focused kinase inhibitor libraries. Its substitution pattern aligns with structural motifs found in patent literature covering kinase inhibitors for inflammatory and proliferative diseases [3].

Computationally Guided Drug Design: Target Fishing and Pharmacophore Modeling

Computational target fishing has mapped thirteen pharmacophores for the 3-aryl-4-alkylpyrazol-5-amine scaffold [1]. This compound is therefore well-suited for integration into computer-aided drug design (CADD) workflows, including virtual screening, pharmacophore modeling, and molecular docking studies aimed at identifying novel antitumor targets or optimizing ligand efficiency.

Agrochemical Research: Herbicide and Pesticide Development

Pyrazole derivatives, including 5-aminopyrazoles, have a history of use in agrochemicals as herbicides and pesticides [4][5]. The specific 3-isopropyl-4-phenyl substitution pattern of this compound may offer unique physicochemical properties (e.g., lipophilicity, metabolic stability) that are advantageous in the development of crop protection agents. It can be utilized as a scaffold for synthesizing novel herbicidal or pesticidal candidates.

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